An In-Depth Technical Guide to 1-Bromo-3-fluoro-5-nitrobenzene
An In-Depth Technical Guide to 1-Bromo-3-fluoro-5-nitrobenzene
Introduction: A Versatile Building Block in Modern Chemistry
1-Bromo-3-fluoro-5-nitrobenzene, identified by the CAS number 7087-65-2 , is a highly functionalized aromatic compound that serves as a cornerstone intermediate in synthetic chemistry.[1][2][3][4] Its strategic arrangement of three distinct functional groups—a bromine atom, a fluorine atom, and a nitro group—on a benzene ring imparts a unique and powerful reactivity profile. The electron-withdrawing nature of the nitro and fluoro substituents renders the aromatic ring electron-deficient, making it an excellent substrate for nucleophilic aromatic substitution. Simultaneously, the bromine atom provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, while the nitro group can be readily transformed into an amino group, opening avenues for further derivatization.
This guide offers an in-depth exploration of 1-bromo-3-fluoro-5-nitrobenzene, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, elucidate its core reactivity through mechanistic principles, detail its applications, and provide comprehensive safety protocols.
Part 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. 1-Bromo-3-fluoro-5-nitrobenzene is typically a pale yellow solid under standard conditions.[1]
| Property | Value | Source |
| CAS Number | 7087-65-2 | [1][2][3][4] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][2] |
| Molecular Weight | 220.00 g/mol | [2] |
| Appearance | Pale yellow solid | [1] |
| Boiling Point | 245.5°C at 760 mmHg (Predicted) | [3] |
| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [3] |
| XLogP3 | 2.5 | [2][3] |
| Topological Polar Surface Area | 45.8 Ų | [2] |
Part 2: Synthesis and Manufacturing Insights
The synthesis of polysubstituted aromatic compounds like 1-bromo-3-fluoro-5-nitrobenzene requires careful strategic planning regarding the sequence of functional group introduction. A common and effective route involves the modification of a pre-existing, substituted aniline, leveraging the powerful Sandmeyer reaction.
Protocol: Synthesis from 2-Bromo-4-fluoro-6-nitroaniline
A documented laboratory-scale synthesis involves the deamination of 2-bromo-4-fluoro-6-nitroaniline.[4] This process proceeds via the formation of a diazonium salt, which is subsequently reduced to remove the amino group.
Step-by-Step Methodology:
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Diazotization: To a solution of 2-bromo-4-fluoro-6-nitroaniline (3 mmol) in ethanol (3 mL) at 0°C, add 6 mL of 60% sulfuric acid.
-
Slowly add sodium nitrite (6 mmol) in portions, maintaining the temperature between 0-5°C. Continue stirring for 1 hour. The formation of the diazonium salt is critical and must be performed under cold conditions to prevent premature decomposition.
-
Reduction (Deamination): Add ferrous sulfate heptahydrate (6 mmol) to the reaction mixture. The Fe(II) salt acts as the reducing agent to replace the diazonium group with a hydrogen atom.
-
Continue stirring for an additional 3 hours, allowing the reaction to proceed to completion.
-
Workup and Purification: Concentrate the reaction mixture. Add water and perform an extraction with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue using preparative thin-layer chromatography (TLC) with a dichloromethane/methanol (60:1) eluent to yield 1-bromo-3-fluoro-5-nitrobenzene as a yellow solid.[4]
Caption: Synthetic pathway for 1-Bromo-3-fluoro-5-nitrobenzene.
Part 3: Chemical Reactivity and Mechanistic Pathways
The utility of 1-bromo-3-fluoro-5-nitrobenzene stems from the distinct reactivity of its functional groups. The interplay between these groups allows for selective transformations at different positions on the aromatic ring.
A. Nucleophilic Aromatic Substitution (SₙAr)
The benzene ring is significantly electron-deficient, making it highly susceptible to nucleophilic attack. This is the cornerstone of its reactivity. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5]
The rate-determining step is the initial attack by the nucleophile.[6] The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.[5] In SₙAr reactions, the leaving group ability often follows the trend F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more electrophilic and thus more susceptible to nucleophilic attack.[6] Therefore, under many conditions, the fluorine atom would be preferentially displaced over the bromine atom.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
B. Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds via transition metal-catalyzed reactions. The Suzuki-Miyaura coupling is a preeminent example, reacting an organoboron species with an organic halide.[7][8]
This reaction transforms 1-bromo-3-fluoro-5-nitrobenzene into more complex biaryl structures, which are common motifs in pharmaceuticals. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the final product and regenerate the catalyst.[7][8]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
C. Reduction of the Nitro Group
The nitro group is a versatile functional group primarily because it can be reliably reduced to a primary amine (-NH₂). This transformation is fundamental in synthetic chemistry as it introduces a nucleophilic and basic site into the molecule, enabling a vast array of subsequent reactions such as amide bond formation, diazotization, and the synthesis of nitrogen-containing heterocycles.
A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other sensitive functional groups.[9] Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl). Care must be taken to select conditions that do not cause dehalogenation.[9]
Part 4: Applications in Drug Discovery and Development
The unique substitution pattern of 1-bromo-3-fluoro-5-nitrobenzene makes it a highly valuable building block in the synthesis of active pharmaceutical ingredients (APIs).
-
Role of Fluorine: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve pharmacokinetic profiles.
-
Synthetic Vectorality: The three distinct functional groups offer orthogonal reactivity, allowing for a stepwise and controlled assembly of complex molecular architectures. A typical synthetic sequence might involve:
-
A Suzuki coupling at the bromine position to build a core biaryl structure.
-
Nucleophilic substitution of the fluorine atom to introduce another key fragment.
-
Reduction of the nitro group to an amine, followed by further elaboration.
-
This strategic approach allows medicinal chemists to rapidly generate libraries of diverse compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery.
Part 5: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage of 1-bromo-3-fluoro-5-nitrobenzene are paramount for ensuring laboratory safety.
GHS Hazard Classification
This compound is classified as hazardous. The following table summarizes the GHS hazard statements based on aggregated data.[3]
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P321, P322, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501.[3]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If working with fine powders or if ventilation is inadequate, use a NIOSH-approved respirator.
Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-3-fluoro-5-nitrobenzene is more than just a chemical intermediate; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined and predictable reactivity, stemming from its unique trifunctional substitution pattern, provides chemists with a reliable platform for the construction of complex and high-value molecules. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in advancing scientific discovery.
References
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PubChem. (n.d.). 1-Bromo-3-fluoro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
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National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
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MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
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1-Bromo-3-fluoro-5-nitrobenzene
[Resonance Stabilized]
Substituted Product